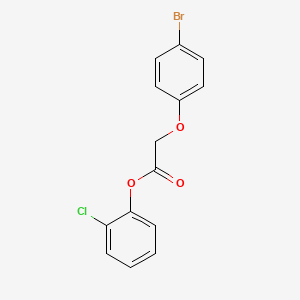

2-chlorophenyl (4-bromophenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"2-chlorophenyl (4-bromophenoxy)acetate" is a chemical compound with potential applications in various fields. However, specific studies directly focusing on this compound are limited. The related research provides insights into similar compounds that can help understand its characteristics and properties.

Synthesis Analysis

- Rene and Badet (1994) discussed the preparation of a related compound, 2,4-dichlorophenyl-4-bromomethyl-phenoxyacetate, highlighting methods for preparing key intermediates in organic synthesis (Rene & Badet, 1994).

Molecular Structure Analysis

- Sindt-Josem and Mackay (1981) provided conformational studies of halogenated bisbenzyl phenols, giving insights into the molecular structures of similar compounds (Sindt-Josem & Mackay, 1981).

Chemical Reactions and Properties

- El‐Sayed et al. (2011) explored the synthesis and reactions of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile, which provides context on the chemical behavior of chlorophenyl compounds (El‐Sayed et al., 2011).

Physical Properties Analysis

- The physical properties of similar chlorophenyl compounds have been studied by researchers like Panicker et al. (2010), who investigated the vibrational wavenumbers and structural aspects of 2-[acetyl(4-bromophenyl)carbamoyl]-4-chlorophenyl acetate (Panicker et al., 2010).

Chemical Properties Analysis

- The study by Mare and Hannan (1970) on the bromination of aryl acetates, including insights on halogen substitution reactions, can shed light on the chemical properties of "this compound" (Mare & Hannan, 1970).

Scientific Research Applications

Environmental Impact and Toxicology

Exposure to Related Compounds and Cancer Risk : Studies have shown that exposure to phenoxyherbicides and chlorophenols, which are chemically related to 2-chlorophenyl (4-bromophenoxy)acetate, may be associated with an increased risk of soft tissue sarcoma. However, more research is needed to establish a direct link (Smith et al., 1984).

Potential Carcinogenic Outcomes from Similar Compounds : Epidemiological studies suggest that exposure to chlorophenoxy compounds like 2,4-D and MCPA, which are structurally related to this compound, may increase the risk of lymphohematopoietic cancers. However, the evidence is not strong enough to establish a causal relationship (Stackelberg, 2013).

Chemical Synthesis and Utility

- Chemical Synthesis : A key intermediate in the preparation of certain compounds used for anchorage of amino acids on polymers is structurally related to this compound. This demonstrates its utility in chemical synthesis (Rene & Badet, 1994).

Environmental Chemistry and Adsorption

- Adsorption Studies with Activated Carbon Fibers : Activated carbon fibers have been used to study the adsorption of various phenols, including 2-chlorophenol, a compound similar to this compound. This research is important for understanding how these compounds interact with materials used in water purification systems (Liu et al., 2010).

Biological Degradation and Environmental Remediation

- Biological Degradation of Similar Compounds : Studies have investigated the biological degradation of chlorophenols like 2,4-dichlorophenol in natural environments, which can provide insights into the degradation pathways of related compounds such as this compound (Zhang & Wiegel, 1990).

Photoreaction Mechanisms

- Photoreaction of Bromophenols : The photoreaction mechanisms of bromophenols, which share some structural similarities with this compound, have been studied using low-temperature matrix-isolation infrared spectroscopy. This research can help understand how light affects these types of compounds (Akai et al., 2002).

properties

IUPAC Name |

(2-chlorophenyl) 2-(4-bromophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO3/c15-10-5-7-11(8-6-10)18-9-14(17)19-13-4-2-1-3-12(13)16/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSMNCHKAZCSMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(=O)COC2=CC=C(C=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-5-((2S)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5516671.png)

![N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5516685.png)

![4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,1,3-benzothiadiazole](/img/structure/B5516710.png)

![1-(4-chlorobenzyl)-N'-[(4-oxo-4H-chromen-3-yl)methylene]-1H-pyrazole-3-carbohydrazide](/img/structure/B5516726.png)

![N-[2-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5516728.png)

![4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5516741.png)